molecular formula C15H12N2O B13125264 (2-Methylindolizin-3-yl)(pyridin-3-yl)methanone

(2-Methylindolizin-3-yl)(pyridin-3-yl)methanone

Cat. No.: B13125264
M. Wt: 236.27 g/mol
InChI Key: SXYDYYKZXHIRKW-UHFFFAOYSA-N
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Description

(2-Methylindolizin-3-yl)(pyridin-3-yl)methanone is a heterocyclic compound that features both indolizine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylindolizin-3-yl)(pyridin-3-yl)methanone typically involves the condensation of 2-methylindolizine with pyridine-3-carboxaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and a solvent like toluene. The mixture is refluxed for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2-Methylindolizin-3-yl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated aromatic rings.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

(2-Methylindolizin-3-yl)(pyridin-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methylindolizin-3-yl)(pyridin-3-yl)methanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-carboxaldehyde and indole-3-acetic acid share structural similarities and exhibit diverse biological activities.

    Pyridine Derivatives: Compounds such as pyridine-3-carboxylic acid and pyridine-3-aldehyde are structurally related and used in various chemical syntheses.

Uniqueness

(2-Methylindolizin-3-yl)(pyridin-3-yl)methanone is unique due to its combination of indolizine and pyridine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

(2-methylindolizin-3-yl)-pyridin-3-ylmethanone

InChI

InChI=1S/C15H12N2O/c1-11-9-13-6-2-3-8-17(13)14(11)15(18)12-5-4-7-16-10-12/h2-10H,1H3

InChI Key

SXYDYYKZXHIRKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=C1)C(=O)C3=CN=CC=C3

Origin of Product

United States

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